molecular formula C22H27N3O2S B6800858 N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide

N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide

Cat. No.: B6800858
M. Wt: 397.5 g/mol
InChI Key: SEGSZSMBGJIQCR-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide is a complex organic compound that features a unique combination of indole and thiazepane moieties

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-22(2)12-14-24(15-16-28(22)27)21(26)23-18-8-4-6-10-20(18)25-13-11-17-7-3-5-9-19(17)25/h3-10H,11-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGSZSMBGJIQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CCS1=O)C(=O)NC2=CC=CC=C2N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazepane ring. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ or LiAlH₄ in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various hydroindole derivatives.

Scientific Research Applications

N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The thiazepane ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide is unique due to the combination of the indole and thiazepane moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

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